1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide

説明

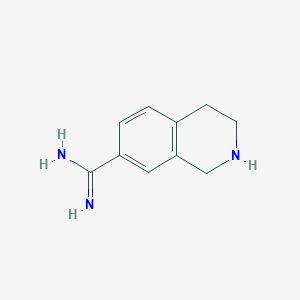

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a carboximidamide group at the 7-position. This scaffold is structurally related to bioactive molecules in the tetrahydroisoquinoline family, which are known for diverse pharmacological properties. Notably, debrisoquin (3,4-dihydro-2(1H)-isoquinoline carboximidamide), a close analog with a carboximidamide group at the 2-position, has been used clinically as an antihypertensive agent since 1967 .

特性

分子式 |

C10H13N3 |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

1,2,3,4-tetrahydroisoquinoline-7-carboximidamide |

InChI |

InChI=1S/C10H13N3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5,13H,3-4,6H2,(H3,11,12) |

InChIキー |

AKAWVMUCDBUREQ-UHFFFAOYSA-N |

正規SMILES |

C1CNCC2=C1C=CC(=C2)C(=N)N |

製品の起源 |

United States |

生物活性

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide (THIQ-7-CI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- IUPAC Name : this compound

THIQ-7-CI exhibits biological activity primarily through its interaction with various molecular targets:

- Enzyme Inhibition : Studies indicate that THIQ-7-CI can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin .

- Receptor Modulation : The compound has been observed to interact with neurotransmitter receptors, particularly dopamine receptors (D1 and D2). This interaction may influence dopaminergic signaling pathways, making it a candidate for neuroprotective applications .

- Antioxidant Activity : THIQ-7-CI has demonstrated antioxidant properties by enhancing the levels of glutathione and other protective molecules within cells, potentially mitigating oxidative stress .

In Vitro Studies

In vitro studies have shown that THIQ-7-CI can reduce oxidative stress markers in neuronal cell lines. For example, treatment with THIQ-7-CI resulted in a significant increase in glutathione levels while decreasing reactive oxygen species (ROS) production .

In Vivo Studies

Animal models have been utilized to assess the neuroprotective effects of THIQ-7-CI. In a study involving mice subjected to neurotoxic agents, administration of THIQ-7-CI led to improved behavioral outcomes and reduced neuronal damage compared to control groups .

Neuroprotective Effects

A notable case study involved the application of THIQ-7-CI in a model of Parkinson's disease. Mice treated with THIQ-7-CI exhibited reduced motor deficits and preserved dopaminergic neurons compared to untreated controls. This suggests that THIQ-7-CI may have therapeutic potential for neurodegenerative diseases .

Anticancer Activity

Research has also explored the anticancer properties of THIQ-7-CI. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings support further investigation into its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic effects in high doses | Dopamine receptor modulation |

| Higenamine | Neuroprotective | Antioxidant activity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neurorestorative | Glutathione enhancement |

類似化合物との比較

Research Implications and Gaps

- Target Compound : The 7-carboximidamide substituent may offer unique selectivity for undiscovered targets, given its distinction from debrisoquin (2-position) and PPARγ-active analogs (7-oxazolyl).

- Synthetic Challenges : Radical cyclization methods (e.g., tributyltin hydride-mediated reactions) used for alkylated THIQs could be adapted for synthesizing 7-carboximidamide derivatives.

- Data Limitations : Direct pharmacological data for 1,2,3,4-THIQ-7-carboximidamide are absent in available literature, necessitating further studies on its receptor affinity, metabolic stability, and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。